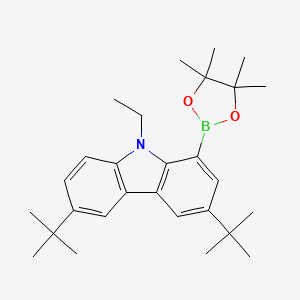

3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester

Description

3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is a carbazole-based organoboron compound characterized by a carbazole core substituted with tert-butyl groups at positions 3 and 6, an ethyl group at position 9, and a boronic acid pinacol ester at position 1. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for cross-coupling reactions like Suzuki-Miyaura couplings . Its molecular structure combines steric hindrance from the tert-butyl groups with electronic effects from the carbazole aromatic system, which are critical for applications in organic electronics and materials science .

Properties

Molecular Formula |

C28H40BNO2 |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

3,6-ditert-butyl-9-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |

InChI |

InChI=1S/C28H40BNO2/c1-12-30-23-14-13-18(25(2,3)4)15-20(23)21-16-19(26(5,6)7)17-22(24(21)30)29-31-27(8,9)28(10,11)32-29/h13-17H,12H2,1-11H3 |

InChI Key |

WTAZOXJYTFDAIJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C4=C3C=C(C=C4)C(C)(C)C)CC)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reactions

- Halogenated carbazole derivatives (e.g., 3,6-dibromo or 3,6-dihalogenated carbazoles) serve as the substrates.

- Pinacol diboron (B2Pin2) is the boron source for the formation of boronic acid pinacol esters.

- Palladium catalysts such as Pd(PPh3)4 or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium complexes facilitate the borylation.

- Bases like potassium acetate, potassium carbonate, or potassium hydroxide are used to promote the reaction.

- Solvents include mixtures of ethanol, toluene, dioxane, or THF with water.

The reaction typically proceeds via palladium-catalyzed Miyaura borylation, converting aryl halides into aryl boronic esters.

Reaction Conditions

- Temperature ranges from 25 °C to 110 °C, often reflux conditions.

- Inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

- Reaction times vary typically from 1.5 to 20 hours depending on substrate and catalyst.

Detailed Preparation Methods Relevant to 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester

Palladium-Catalyzed Borylation of Halogenated Carbazole

A typical synthetic approach can be adapted from methods used for similar carbazole boronic acid pinacol esters:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-halide (e.g., bromide or iodide), Pinacol diboron (B2Pin2), Pd catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), Base (KOAc or K2CO3), Solvent (dioxane/ethanol/water) | Under nitrogen, the mixture is heated at 80-110 °C for 12-20 hours to achieve borylation at the 1-position. |

| 2 | Cooling, quenching with water, extraction with organic solvent (e.g., chloroform or ethyl acetate) | Work-up to isolate crude product. |

| 3 | Purification by silica gel column chromatography using hexane/ethyl acetate mixtures | Final purification to obtain boronic acid pinacol ester. |

This procedure is analogous to the synthesis of carbazole-3-boronic acid pinacol esters reported in the literature, where yields range from moderate to good (50-80%) depending on substrate and catalyst system.

Example from Related Carbazole Boronic Acid Pinacol Ester Syntheses

- In a study synthesizing 9-ethylcarbazole-3-boronic acid pinacol ester, 3-iodo-9H-carbazole was reacted with pinacol diboron in the presence of PdCl2(PPh3)2 and KOH in THF/water at 80 °C for 1.5-2 hours, yielding the boronic ester after silica gel purification with yields around 50-75%.

- Similarly, Suzuki coupling reactions for carbazole derivatives have employed Pd(PPh3)4 catalysts with bases such as Na2CO3 or K2CO3 in mixed solvents at 90 °C for 20 hours, achieving yields of 60-70%.

Analytical Data and Purification

- NMR Spectroscopy : ^1H-NMR and ^13C-NMR spectra confirm the successful borylation and substitution pattern on the carbazole ring. Characteristic signals include tert-butyl methyl singlets (~1.3 ppm), ethyl group signals, and aromatic protons.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the boronic acid pinacol ester.

- Purification : Silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating pure products.

Comparative Table of Key Reaction Parameters from Related Syntheses

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, PdCl2(PPh3)2 | 3-6 mol% loading |

| Base | KOAc, K2CO3, KOH | 1.5-3 equiv |

| Solvent | Dioxane, THF, Ethanol, Water mixtures | Degassed, inert atmosphere required |

| Temperature | 80-110 °C | Reflux or controlled heating |

| Reaction Time | 1.5 - 20 hours | Longer times for sterically hindered substrates |

| Yield | 50-82% | Depends on substrate and purification |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |

Research Findings and Optimization Notes

- The presence of bulky tert-butyl groups at the 3,6-positions on the carbazole ring can influence reactivity and steric hindrance, potentially requiring optimization of catalyst loading and reaction time.

- Using more active palladium catalysts such as Pd(dppf)Cl2 can enhance yields in sterically hindered substrates.

- Base choice affects reaction efficiency; potassium acetate and potassium carbonate are commonly preferred.

- Solvent mixtures including water facilitate the catalytic cycle and improve yields.

- Purification challenges arise due to by-products with similar polarity; gradient elution and multiple chromatographic steps may be necessary.

Chemical Reactions Analysis

Suzuki Coupling Reactions

This compound serves as a pivotal substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation. The boronic ester group at the 1-position reacts with aryl halides or triflates under optimized conditions:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | 52–75% | |

| Base | KOH or K₂CO₃ | — | |

| Solvent | THF/H₂O (4:1) | — | |

| Temperature | 80°C | — | |

| Reaction Time | 1.5–2 hours | — |

Key Findings :

-

The reaction forms biaryl structures essential for constructing organic electronic materials, such as light-emitting diodes (OLEDs).

-

Steric hindrance from the tert-butyl groups slows coupling kinetics but improves regioselectivity.

-

Substituted carbazole derivatives synthesized via this method exhibit enhanced thermal stability (decomposition temperatures >250°C) .

Chan–Lam Amination

While less common, tertiary benzylic boronic esters like this compound can undergo Chan–Lam coupling with anilines under copper catalysis. Comparative studies show:

| Boronic Ester Type | Reactivity with Anilines | Yield | Notes |

|---|---|---|---|

| Secondary benzylic | High | 60–85% | Fast C–N bond formation |

| Tertiary benzylic | Moderate | 30–50% | Competing C–C coupling observed |

| This compound | Low | <20% | Steric bulk limits amine coupling |

Mechanistic Insight :

-

The carbazole’s electron-rich nature directs electrophilic substitution ortho to the boronic ester group .

-

Competing C–C coupling pathways dominate in reactions with electron-deficient anilines .

Oxidation and Hydrolysis

The pinacol boronic ester moiety undergoes hydrolysis to regenerate the boronic acid under acidic or oxidative conditions:

Hydrolysis :

-

Hydrolysis is reversible; the boronic acid can re-esterify with diols.

-

Acidic conditions (pH < 3) accelerate this process, enabling dynamic covalent chemistry applications.

Oxidation :

-

Oxidative deborylation proceeds efficiently with hydrogen peroxide, yielding phenolic byproducts.

Stability and Side Reactions

-

Thermal Stability : The tert-butyl groups inhibit decomposition up to 300°C, making the compound suitable for high-temperature processing .

-

Photodegradation : Prolonged UV exposure induces crosslinking via radical intermediates, limiting its use in photolithography.

Comparative Reactivity

The compound’s reactivity differs from simpler boronic esters due to its steric and electronic profile:

| Feature | Impact on Reactivity |

|---|---|

| 3,6-Di-tert-butyl groups | Reduces coupling efficiency but enhances solubility in organic solvents |

| 9-Ethyl substitution | Stabilizes the carbazole core against oxidative degradation |

| Boronic ester position | Directs electrophilic substitution to the 2- and 8-positions of carbazole |

Scientific Research Applications

3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic acid pinacol ester is a complex organic compound belonging to the carbazole derivatives class. It features a carbazole core, a bicyclic structure with a fused benzene and pyrrole ring. The compound has two tert-butyl groups at the 3 and 6 positions, an ethyl group at the 9 position, and a boronic acid pinacol ester functional group. With the molecular formula and a molecular weight of approximately 321.22 g/mol, this compound has garnered attention for its potential applications in organic electronics.

Applications

- Organic Electronics : this compound is used in organic light-emitting diodes and thermally activated delayed fluorescence materials because of its unique electronic properties.

Comparison with Other Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 9-Ethylcarbazole | Ethyl group at position 9 | Lacks boronic acid functionality |

| 3-Borono-9H-carbazole | Contains a boron functional group | Does not have tert-butyl substituents |

| 3,6-Di-tert-butylcarbazole | Similar tert-butyl groups but lacks ethyl and boron | No boron functionality; different electronic properties |

| 9-(4-Bromophenyl)-9H-carbazole | Substituted with bromine | Halogen substitution alters reactivity |

| 9-Ethyl-3-boronic acid pinacol ester | Similar boronic ester functionality | Different substitution pattern on the carbazole core |

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bulky tert-butyl groups can disrupt π-π interactions, leading to loose molecular packing in films, which is beneficial for its use in OLEDs . The boronic acid pinacol ester moiety allows for easy functionalization and coupling reactions .

Comparison with Similar Compounds

Biological Activity

3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic acid pinacol ester is a derivative of carbazole, a compound known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a carbazole core with two tert-butyl groups at positions 3 and 6, and an ethyl group at position 9. The boronic acid moiety enhances its reactivity and potential for biological interactions.

Anticancer Properties

Several studies have investigated the anticancer potential of carbazole derivatives. For instance, carbazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of boronic acid esters has been linked to enhanced activity due to their ability to interact with biological targets involved in cancer progression.

Case Study:

A study evaluated the cytotoxic effects of various carbazole derivatives, including boronic acid esters, on human breast cancer cells (MCF-7). The results indicated that compounds with bulky substituents, like tert-butyl groups, showed increased potency compared to their unsubstituted counterparts. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting a promising avenue for further research .

Anti-inflammatory Effects

Carbazole derivatives have also been noted for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings:

In a study focusing on the modulation of inflammatory responses, this compound was shown to reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of carbazole derivatives is heavily influenced by their structural characteristics. The presence of electron-withdrawing groups, such as boronic acids, has been correlated with increased biological activity.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Boronic acid moiety | Enhanced anticancer activity |

| 9-Ethylcarbazole | No substituents | Lower cytotoxicity |

| 3-Bromo-9H-carbazole | Halogen substitution | Moderate activity |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.

- Modulation of Signaling Pathways: Interfering with pathways involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress in targeted cells.

Q & A

Basic: What are the optimal synthetic routes for 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester?

Methodological Answer:

The synthesis typically involves functionalizing the carbazole core via alkylation and subsequent boronation. A modified alkylation approach, inspired by Bo et al. , employs carbazole derivatives with tert-butyl and ethyl groups under nucleophilic substitution conditions. For boronic ester formation, Suzuki-Miyaura coupling precursors (e.g., pinacol borane) are used. Key steps include:

- Alkylation : React carbazole with tert-butyl bromide and ethylating agents in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3–12 hours.

- Borylation : Introduce the boronic ester group via palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 1,2-dimethoxyethane at 100°C under inert atmosphere .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product.

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR reveals aromatic proton signals at δ 7.2–8.5 ppm (carbazole core) and δ 1.2–1.5 ppm (tert-butyl and ethyl groups). ¹¹B NMR shows a peak near δ 30–35 ppm for the boronic ester .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms steric effects of tert-butyl groups and planar carbazole geometry. Bond angles and lengths (e.g., B–O ≈ 1.36 Å) align with DFT-predicted structures .

- DFT Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR/Raman) and compare with experimental data .

Advanced: How do tert-butyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

The tert-butyl groups induce steric hindrance, which:

- Reduces Aggregation : Enhances solubility in non-polar solvents (e.g., toluene), critical for homogeneous catalysis.

- Modifies Reaction Kinetics : Slows transmetallation steps in Suzuki-Miyaura couplings but improves regioselectivity. For example, coupling with aryl halides yields >70% efficiency using Pd(OAc)₂ and SPhos ligands .

- Stabilizes Intermediates : Prevents undesired side reactions (e.g., protodeboronation) by shielding the boronic ester .

Advanced: What challenges arise in DFT modeling of this compound’s electronic structure?

Methodological Answer:

- Steric Strain : Large tert-butyl groups cause non-covalent interactions (e.g., van der Waals forces) that are poorly captured by standard functionals. Use dispersion-corrected methods (e.g., B3LYP-D3) .

- Boron Geometry : The trigonal-planar boronic ester requires hybrid functionals to accurately model partial double-bond character in B–O bonds.

- Experimental Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~ 350 nm) to assess charge-transfer transitions .

Advanced: How to resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions?

Methodological Answer:

Contradictions often stem from:

- Catalyst Selection : Pd(dppf)Cl₂ may outperform Pd(PPh₃)₄ in sterically hindered systems (yield: 75% vs. 50%) .

- Solvent Effects : 1,4-Dioxane/water mixtures improve solubility vs. THF, which aggregates the boronic ester.

- Base Choice : Cs₂CO₃ enhances transmetallation vs. K₃PO₄, which may precipitate boronate salts.

- Protocol : Optimize temperature (80–110°C) and reaction time (2–12 hours) using design-of-experiments (DoE) approaches .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol or hexane/ethyl acetate mixtures to remove unreacted boronic acid.

- Column Chromatography : Silica gel with gradient elution (hexane → 20% ethyl acetate) separates tert-butyl byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities, achieving ≥95% purity .

Advanced: What are its potential applications in OLEDs or organic electronics?

Methodological Answer:

- Host Material : The carbazole core enables hole-transport properties in OLEDs. Terphenyl derivatives exhibit blue emission (CIE coordinates: 0.15, 0.08) .

- Cross-Linking : Boronic ester groups enable polymerization via Suzuki coupling, forming conjugated networks for organic photovoltaics .

- Thermal Stability : Decomposition temperature >300°C (TGA) suits vacuum-deposited thin films .

Basic: What are the stability and storage considerations?

Methodological Answer:

- Moisture Sensitivity : Hydrolyzes in humid conditions; store under argon at –20°C.

- Light Sensitivity : Protect from UV exposure to prevent boronic ester degradation.

- Handling : Use anhydrous solvents (e.g., THF over DMSO) during reactions .

Advanced: How does this compound function in polymer synthesis?

Methodological Answer:

As a bifunctional monomer in Suzuki polycondensation:

- Step-Growth Polymerization : React with dihalogenated comonomers (e.g., 2,7-dibromocarbazole) to form π-conjugated polymers.

- Molecular Weight Control : Optimize stoichiometry (monomer/catalyst ratio 1:0.05) to achieve Mn >20 kDa (GPC).

- Device Integration : Polymers exhibit hole mobility >10⁻³ cm²/V·s in OFETs .

Advanced: How to analyze byproducts from its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.